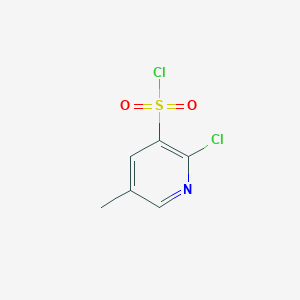

2-Chloro-5-methylpyridine-3-sulfonyl chloride

Description

Properties

IUPAC Name |

2-chloro-5-methylpyridine-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO2S/c1-4-2-5(12(8,10)11)6(7)9-3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVVCMKNJSMDRPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501250512 | |

| Record name | 2-Chloro-5-methyl-3-pyridinesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501250512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208081-98-4 | |

| Record name | 2-Chloro-5-methyl-3-pyridinesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1208081-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-methyl-3-pyridinesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501250512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Chloro-5-methylpyridine-3-sulfonyl chloride

Abstract

This guide provides a comprehensive technical overview for the synthesis of 2-chloro-5-methylpyridine-3-sulfonyl chloride, a pivotal intermediate in the development of pharmaceutical and agrochemical agents. The primary focus is on the direct chlorosulfonation of 2-chloro-5-methylpyridine. This document delineates the mechanistic principles, offers a detailed experimental protocol, and addresses critical safety and handling procedures. Authored for researchers, chemists, and process development scientists, this guide integrates theoretical knowledge with practical, field-tested insights to ensure a robust and reproducible synthetic methodology.

Introduction

1.1 Chemical Identity and Significance

This compound is a substituted pyridine derivative characterized by the presence of a reactive sulfonyl chloride functional group. This group makes it an exceptionally useful building block for introducing the 2-chloro-5-methylpyridine-3-sulfonyl moiety into larger molecules. Its importance is underscored by its role as a key precursor in the synthesis of various biologically active compounds, particularly sulfonamides, which are a cornerstone in modern medicine.

1.2 Applications in Drug Development

The sulfonyl chloride functional group readily reacts with primary and secondary amines to form stable sulfonamide linkages. This reactivity is extensively leveraged in medicinal chemistry to synthesize a diverse array of drug candidates. The pyridine core, substituted with chlorine and a methyl group, provides a specific steric and electronic profile that can be crucial for molecular recognition and binding to biological targets.

1.3 Overview of the Synthetic Strategy

The most direct and industrially viable method for the preparation of this compound is the direct chlorosulfonation of 2-chloro-5-methylpyridine. This process involves the reaction of the starting pyridine with a strong chlorosulfonating agent, typically chlorosulfonic acid, to introduce the -SO₂Cl group onto the pyridine ring.

Mechanistic Principles

2.1 The Chlorosulfonation Reaction

The core of this synthesis is an electrophilic aromatic substitution reaction. The pyridine ring, while generally less reactive than benzene due to the electron-withdrawing nature of the nitrogen atom, can undergo substitution under forcing conditions.

-

Generation of the Electrophile : Chlorosulfonic acid (ClSO₃H) is a powerful electrophile. The sulfur atom is highly electron-deficient and acts as the attacking species.

-

Electrophilic Attack : The π-electrons of the pyridine ring attack the sulfur atom of the chlorosulfonic acid. The directing effects of the existing substituents (chloro and methyl groups) influence the position of the incoming sulfonyl group.

-

Regioselectivity : The chlorine atom at the 2-position is a deactivating, ortho-, para- director, while the methyl group at the 5-position is an activating, ortho-, para- director. The combined influence of these groups, along with the steric hindrance, directs the incoming electrophile preferentially to the 3-position of the pyridine ring.

-

Rearomatization : A base (which can be another molecule of chlorosulfonic acid or the pyridine itself) removes a proton from the intermediate sigma complex, restoring the aromaticity of the ring and yielding the sulfonyl chloride product.

2.2 Role of Reagents

-

2-Chloro-5-methylpyridine : The aromatic substrate for the electrophilic substitution.

-

Chlorosulfonic Acid (ClSO₃H) : Acts as both the solvent and the sulfonating agent. Its high reactivity and strong acidic nature necessitate careful handling.

-

Thionyl Chloride (SOCl₂) or Phosphorus Pentachloride (PCl₅) : Often used in conjunction with or after the initial sulfonation to ensure the complete conversion of any sulfonic acid intermediate to the desired sulfonyl chloride.[1]

2.3 Potential Side Reactions

-

Over-sulfonation : Under harsh conditions, a second sulfonyl chloride group could potentially be added to the ring.

-

Hydrolysis : The sulfonyl chloride product is highly susceptible to hydrolysis. Any contact with water will convert it to the corresponding sulfonic acid, which is often an unwanted byproduct.

-

Degradation : The strong acidic and oxidizing conditions can lead to the degradation of the pyridine ring if the reaction temperature is not carefully controlled.

Detailed Experimental Protocol

This protocol is a synthesis of established procedures and best practices. Researchers should always perform a thorough risk assessment before commencing any chemical synthesis.

3.1 Health and Safety Precautions

-

Chlorosulfonic acid is extremely corrosive and reacts violently with water. This reaction releases large amounts of heat and toxic hydrogen chloride gas. All operations must be conducted in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE) is mandatory : This includes a lab coat, chemical splash goggles, a face shield, and acid-resistant gloves (e.g., butyl rubber).

-

An emergency shower and eyewash station must be readily accessible.

-

All glassware must be scrupulously dried before use to prevent violent reactions with chlorosulfonic acid.

3.2 Equipment and Materials

| Equipment/Material | Specifications |

| Reaction Vessel | Three-necked round-bottom flask, oven-dried |

| Stirring | Magnetic stirrer and stir bar or overhead stirrer |

| Addition Funnel | Pressure-equalizing dropping funnel, oven-dried |

| Thermometer | Low-temperature thermometer |

| Condenser | Fitted with a drying tube (e.g., CaCl₂) |

| Cooling Bath | Ice-water or ice-salt bath |

| Reagents | 2-Chloro-5-methylpyridine, Chlorosulfonic acid, Thionyl chloride |

| Solvents | Dichloromethane (for work-up) |

3.3 Step-by-Step Synthesis Procedure

-

Reaction Setup : Assemble the dry three-necked flask with a stirrer, thermometer, and addition funnel. The apparatus should be under an inert atmosphere (e.g., nitrogen or argon).

-

Charging the Reactor : In the fume hood, carefully charge the reaction flask with chlorosulfonic acid (e.g., 4-5 molar equivalents relative to the starting material).

-

Cooling : Cool the chlorosulfonic acid to 0-5 °C using an ice bath.

-

Substrate Addition : Slowly add 2-chloro-5-methylpyridine (1 equivalent) to the cooled chlorosulfonic acid via the addition funnel over a period of 1-2 hours. Maintain the internal temperature below 10 °C throughout the addition to control the exothermic reaction.

-

Reaction Progression : After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature or slightly elevated, depending on the specific protocol) for several hours until the reaction is complete. The progress can be monitored by techniques like TLC or HPLC.

-

Conversion to Sulfonyl Chloride : If necessary, add thionyl chloride (e.g., 2 equivalents) to the reaction mixture and heat gently (e.g., 50-60 °C) for 1-2 hours to convert any sulfonic acid byproduct to the sulfonyl chloride.

3.4 Work-up and Isolation

-

Quenching : This is the most hazardous step. The reaction mixture must be quenched by slowly and carefully pouring it onto crushed ice with vigorous stirring. This should be done in a large beaker to accommodate any potential foaming and gas evolution.

-

Extraction : The aqueous mixture is then extracted with a suitable organic solvent, such as dichloromethane.[1]

-

Washing : The combined organic layers are washed with cold water, a saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.

-

Drying and Concentration : The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

3.5 Purification

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography on silica gel.

Workflow Visualization

The following diagram illustrates the key stages of the synthesis process.

Caption: Experimental workflow for the synthesis of this compound.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR : To confirm the chemical structure and regiochemistry.

-

Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy : To identify the characteristic S=O stretches of the sulfonyl chloride group (typically around 1375 and 1185 cm⁻¹).

Troubleshooting

| Problem | Probable Cause | Suggested Solution |

| Low Yield | Incomplete reaction. | Increase reaction time or temperature moderately. Ensure sufficient equivalents of chlorosulfonating agent. |

| Product loss during work-up. | Ensure pH is appropriate during extraction. Perform extractions efficiently. | |

| Hydrolysis of the product. | Use scrupulously dry glassware and reagents. Perform quench and work-up at low temperatures. | |

| Oily product that won't crystallize | Presence of impurities. | Purify by column chromatography. |

| Residual solvent. | Dry the product under high vacuum for an extended period. | |

| Product is the sulfonic acid | Incomplete conversion or hydrolysis. | Rework the material with thionyl chloride or PCl₅. Ensure all subsequent steps are anhydrous. |

Conclusion

The synthesis of this compound via direct chlorosulfonation is a robust and scalable method. Success hinges on meticulous attention to anhydrous conditions and careful temperature control, particularly during the substrate addition and the quenching steps. By understanding the underlying mechanistic principles and adhering to the safety protocols outlined in this guide, researchers can reliably produce this valuable synthetic intermediate for applications in drug discovery and development.

References

- Google Patents. (n.d.). CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.

-

Taylor & Francis. (n.d.). Sulfonyl chloride – Knowledge and References. Retrieved from [Link]

Sources

Preparation of 2-Chloro-5-methylpyridine-3-sulfonyl chloride

An In-Depth Technical Guide to the Synthesis of 2-Chloro-5-methylpyridine-3-sulfonyl chloride

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview for the synthesis of this compound, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. The structure of this document is designed to follow a logical synthetic progression, offering not just procedural steps but also the underlying scientific rationale for key experimental choices, ensuring both technical accuracy and practical applicability.

Strategic Overview: A Multi-Step Synthetic Approach

The direct, single-step synthesis of this compound is not prominently documented in standard literature. Therefore, a robust and logical multi-step approach is the preferred strategy. This pathway involves the initial synthesis of a key intermediate, 2-chloro-5-methylpyridine, followed by the regioselective introduction of the sulfonyl chloride group at the C3 position.

This guide will focus on the most reliable and scalable methods for achieving this transformation, emphasizing control over regioselectivity and yield.

Figure 1: High-level synthetic workflow for the target molecule.

Part A: Synthesis of the Core Intermediate: 2-Chloro-5-methylpyridine

The synthesis of 2-chloro-5-methylpyridine is a critical first stage. Several methods exist, originating from different starting materials. The choice of method often depends on the availability of precursors, scalability, and desired purity.

Preferred Method: Diazotization of 2-Amino-5-methylpyridine

This classic Sandmeyer-type reaction is often favored for its reliability and high yield. It involves the conversion of an amino group to a diazonium salt, which is subsequently displaced by a chloride ion.

Causality Behind Experimental Choices:

-

Low Temperature (-5 to 0 °C): Diazonium salts are notoriously unstable and can decompose violently at higher temperatures. Maintaining a low temperature is critical for safety and to prevent unwanted side reactions.

-

Acidic Medium (Conc. HCl): The concentrated hydrochloric acid serves a dual purpose: it acts as the solvent for the amine and is the source of both the nitrous acid precursor (via reaction with NaNO₂) and the chloride nucleophile for the final displacement.

-

Excess HCl: Using an excess of acid ensures the complete protonation of the amine and prevents the diazonium salt from coupling with unreacted amine, a common side reaction.

Experimental Protocol:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-amino-5-methylpyridine (1.0 eq) in concentrated hydrochloric acid. Cool the mixture to between -5 °C and 0 °C in an ice-salt bath.

-

Diazotization: Dissolve sodium nitrite (1.1 eq) in a minimal amount of water. Add this solution dropwise to the stirred amine suspension, ensuring the internal temperature does not exceed 0 °C.

-

Reaction Monitoring: Stir the reaction mixture at low temperature for 30-60 minutes post-addition until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: Carefully neutralize the reaction mixture with a saturated solution of sodium hydroxide or potassium hydroxide while maintaining a low temperature.[1]

-

Extraction & Purification: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 2-chloro-5-methylpyridine.[2]

Alternative Routes

| Method | Starting Material | Key Reagents | Advantages | Disadvantages |

| From N-Oxide | 3-Methylpyridine N-Oxide | POCl₃, Organic Base | Good regioselectivity. | Requires preparation of the N-oxide precursor.[3] |

| Direct Chlorination | 3-Methylpyridine | Cl₂, Catalyst | Potentially cost-effective. | Often results in a mixture of isomers, requiring difficult separation.[2][4] |

| From Pyridone | 5-Methyl-2(1H)-pyridone | POCl₃, Phosgene | High yield. | Involves multiple steps to synthesize the pyridone starting material.[5][6][7] |

Part B: Synthesis of this compound

With the 2-chloro-5-methylpyridine core established, the next critical phase is the regioselective introduction of the sulfonyl chloride group at the C3 position. A direct chlorosulfonation is generally not recommended due to the harsh conditions and lack of selectivity. A more controlled approach, analogous to the synthesis of pyridine-3-sulfonyl chloride from an amino precursor, is the most scientifically sound strategy.[8][9] This requires a 3-amino-2-chloro-5-methylpyridine intermediate.

Diazotization-Sulfonylation of 3-Amino-2-chloro-5-methylpyridine

This method leverages the conversion of a 3-amino group into a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst to form the desired sulfonyl chloride. This is a variation of the Meerwein arylation reaction.

Trustworthiness and Self-Validation: This protocol is considered self-validating because the reaction conditions are specifically designed to favor the desired transformation. The low temperature stabilizes the diazonium intermediate, the copper catalyst is specific for the desired radical reaction with SO₂, and the acidic conditions prevent premature decomposition. The distinct physical properties of the sulfonyl chloride product (e.g., reactivity with water, characteristic spectroscopic signals) allow for straightforward confirmation of a successful synthesis.

Figure 2: Key reaction sequence for the sulfonyl chloride formation.

Experimental Protocol:

-

Diazotization: Add 3-amino-2-chloro-5-methylpyridine (1.0 eq) to a solution of hydrochloric acid. Cool the mixture to 0-5 °C. Add a solution of sodium nitrite (1.05-1.1 eq) in water dropwise, maintaining the temperature below 5 °C.[9]

-

Sulfur Dioxide Solution: In a separate flask, prepare a solution of sulfur dioxide in a suitable solvent like acetic acid, and add a catalytic amount of copper(I) chloride. Cool this solution to 0-5 °C.

-

Sulfonylation: Slowly add the freshly prepared diazonium salt solution to the sulfur dioxide/copper chloride solution. Vigorous stirring is essential, and the temperature should be strictly maintained at 0-5 °C. Nitrogen gas evolution will be observed.

-

Reaction Completion: Allow the reaction to stir at low temperature for several hours after the addition is complete. The reaction progress can be monitored by quenching a small aliquot with water and extracting with an organic solvent for TLC or LC-MS analysis.

-

Work-up and Isolation: Once the reaction is complete, carefully pour the mixture onto crushed ice. The sulfonyl chloride product, being unstable in aqueous environments, should be immediately extracted into a cold organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Wash the combined organic extracts with cold brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate in vacuo at low temperature. The product is often used immediately in the next step due to its sensitivity to hydrolysis.

| Parameter | Value | Rationale |

| Temperature | 0-5 °C | Critical for the stability of the diazonium salt intermediate. |

| Catalyst | Copper(I) Chloride (CuCl) | Facilitates the radical reaction between the diazonium salt and SO₂. |

| Reagents | NaNO₂, SO₂, HCl | Standard reagents for diazotization and subsequent sulfonylation. |

| Work-up | Immediate extraction with cold solvent | Minimizes hydrolysis of the sensitive sulfonyl chloride product. |

Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

| Property | Value |

| Molecular Formula | C₆H₅Cl₂NO₂S[10] |

| Molecular Weight | 226.08 g/mol [10] |

| Appearance | Expected to be a solid or oil, sensitive to moisture. |

| SMILES | CC1=CC(=C(N=C1)Cl)S(=O)(=O)Cl[10] |

| CAS Number | 1208081-98-4[10] |

Conclusion

The preparation of this compound is best achieved through a structured, multi-step synthesis. The key to success lies in the careful execution of diazotization reactions, both for the initial formation of the 2-chloro-5-methylpyridine intermediate and for the final introduction of the sulfonyl chloride moiety. Strict temperature control and an understanding of the instability of the intermediates are paramount for achieving high yields and purity. The protocols and rationale provided in this guide offer a robust framework for researchers and drug development professionals to successfully synthesize this valuable chemical building block.

References

- Google Patents: CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.

-

Taylor & Francis: Sulfonyl chloride – Knowledge and References. Available at: [Link]

-

Vedejs, E., et al. (Supporting Information): Synthesis of sulfonyl chloride substrate precursors. Available at: [Link]

- Google Patents: CN105037255A - Synthesis method of 2-chloro-5-methyl pyridine.

- Google Patents: US4612377A - Preparation of 2-chloro-5-methylpyridine.

- Google Patents: US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.

-

SciSpace: Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong. Available at: [Link]

-

PubMed: Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. Available at: [Link]

- Google Patents: US20170008846A1 - Process for making 2-chloro-5-methylpyridine.

-

Patent 0121320: Preparation of 2-chloro-5-methylpyridine. Available at: [Link]

- Google Patents: EP0108483A2 - Synthesis of 2-substituted-5-methyl-pyridines and intermediates therefor.

-

Asian Journal of Chemistry: Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Available at: [Link]

Sources

- 1. CN105037255A - Synthesis method of 2-chloro-5-methyl pyridine - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. US20170008846A1 - Process for making 2-chloro-5-methylpyridine - Google Patents [patents.google.com]

- 4. scispace.com [scispace.com]

- 5. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]

- 6. Preparation of 2-chloro-5-methylpyridine - Patent 0121320 [data.epo.org]

- 7. EP0108483A2 - Synthesis of 2-substituted-5-methyl-pyridines and intermediates therefor - Google Patents [patents.google.com]

- 8. pyridine-3-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 9. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]

- 10. biosynth.com [biosynth.com]

An In-depth Technical Guide to 2-Chloro-5-methylpyridine-3-sulfonyl chloride (CAS 1208081-98-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-methylpyridine-3-sulfonyl chloride is a strategically important heterocyclic building block in medicinal chemistry and agrochemical research. Its unique substitution pattern, featuring a reactive sulfonyl chloride group at the 3-position, a chlorine atom at the 2-position, and a methyl group at the 5-position of the pyridine ring, offers a versatile scaffold for the synthesis of a diverse range of complex molecules. The pyridine core is a common motif in numerous biologically active compounds, and the presence of the sulfonyl chloride functionality allows for the facile introduction of sulfonamide linkages, a key pharmacophore in many therapeutic agents. This guide provides a comprehensive overview of the known properties, synthesis, reactivity, and handling of this valuable chemical intermediate.

Physicochemical Properties

While specific experimental data for this compound is not widely published in peer-reviewed literature, its fundamental properties can be derived from supplier information and comparison with analogous structures.

| Property | Value | Source |

| CAS Number | 1208081-98-4 | [1] |

| Molecular Formula | C₆H₅Cl₂NO₂S | [1] |

| Molecular Weight | 226.08 g/mol | [1] |

| Appearance | Inferred to be a solid at room temperature, typical for sulfonyl chlorides of this molecular weight. | General knowledge |

| Solubility | Expected to be soluble in common aprotic organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. It will likely react with protic solvents like water and alcohols. | General knowledge of sulfonyl chlorides |

| Storage | Store in a cool, dry, well-ventilated area away from moisture and incompatible substances. Inert atmosphere is recommended for long-term storage. | [2] |

Synthesis and Methodology

A definitive, step-by-step synthesis protocol for this compound is not explicitly detailed in publicly accessible literature. However, based on established methods for the synthesis of pyridine sulfonyl chlorides, a plausible synthetic route can be proposed. The synthesis would likely proceed in two key stages: the preparation of the precursor, 2-chloro-5-methylpyridine, followed by its sulfonation and subsequent chlorination to the desired sulfonyl chloride.

Part 1: Synthesis of 2-Chloro-5-methylpyridine

The synthesis of the precursor, 2-chloro-5-methylpyridine, is well-documented and can be achieved through various routes. One common method involves the chlorination of 3-methylpyridine N-oxide.[3]

Experimental Protocol (Illustrative):

-

N-Oxidation of 3-Methylpyridine: 3-Methylpyridine is oxidized to 3-methylpyridine N-oxide using a suitable oxidizing agent, such as hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA).

-

Chlorination: The resulting 3-methylpyridine N-oxide is then reacted with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield 2-chloro-5-methylpyridine.[3] The reaction is typically carried out in a suitable solvent and may require the presence of a base.

Caption: Synthesis of the precursor, 2-chloro-5-methylpyridine.

Part 2: Synthesis of this compound

Plausible Synthetic Pathway:

-

Nitration: Nitration of 2-chloro-5-methylpyridine would likely yield a mixture of isomers, with the 3-nitro derivative being a potential product.

-

Reduction: The nitro group at the 3-position would then be reduced to an amino group to give 2-chloro-5-methyl-3-aminopyridine.

-

Diazotization and Sulfochlorination: The resulting 3-amino compound would undergo diazotization with a nitrite source (e.g., sodium nitrite) in the presence of a strong acid. The diazonium salt is then reacted with sulfur dioxide in the presence of a copper catalyst and a chlorine source to yield the final product, this compound.

Caption: Plausible synthesis of this compound.

Chemical Reactivity and Applications

The primary utility of this compound lies in its reactivity as an electrophile, particularly in the formation of sulfonamides. The sulfonyl chloride group is highly susceptible to nucleophilic attack by primary and secondary amines, leading to the formation of stable sulfonamide linkages.[4]

Sulfonamide Formation

The reaction with amines is typically carried out in the presence of a base (e.g., triethylamine, pyridine) to neutralize the hydrochloric acid byproduct. This reaction is a cornerstone in the synthesis of many pharmaceutical compounds, as the sulfonamide group is a key structural feature in a wide range of drugs, including diuretics, antibiotics, and protease inhibitors.[4][5]

General Reaction Scheme:

Caption: General reaction for the synthesis of sulfonamides.

The presence of the chloro and methyl groups on the pyridine ring can also influence the reactivity and provide further handles for chemical modification, making this a valuable scaffold for creating libraries of compounds for drug discovery screening. The chloro group at the 2-position can potentially undergo nucleophilic aromatic substitution, although this is generally less facile than the reaction at the sulfonyl chloride.

Spectroscopic Data

While comprehensive, validated spectral data is not available in the public domain, commercial suppliers often provide this information upon request.[2][6] Based on the structure, the following characteristic signals would be expected:

-

¹H NMR: Signals corresponding to the two aromatic protons on the pyridine ring and the protons of the methyl group. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the chloro and sulfonyl chloride groups.

-

¹³C NMR: Resonances for the six carbon atoms of the pyridine ring and the methyl group.

-

IR Spectroscopy: Characteristic strong absorption bands for the S=O stretching of the sulfonyl chloride group, typically in the regions of 1370-1335 cm⁻¹ (asymmetric) and 1180-1160 cm⁻¹ (symmetric).

-

Mass Spectrometry: The molecular ion peak and characteristic fragmentation patterns, including the loss of SO₂Cl.

Safety and Handling

Sulfonyl chlorides are reactive compounds and should be handled with appropriate safety precautions in a well-ventilated fume hood.[4]

-

Hazards: Expected to be corrosive and cause severe skin burns and eye damage. May be harmful if swallowed or inhaled. Reacts with water and moisture, potentially releasing corrosive hydrogen chloride gas.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust or vapors. Handle under an inert atmosphere to prevent degradation from moisture.

-

Storage: Store in a tightly sealed container in a cool, dry place away from water and other nucleophiles.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the fields of drug discovery and agrochemicals. Its ability to readily form sulfonamides makes it a key intermediate for accessing a wide range of biologically active compounds. While detailed public information on its synthesis and physicochemical properties is limited, its commercial availability underscores its importance in the chemical research community. Researchers using this compound should exercise appropriate caution due to its reactive nature and consult supplier-specific safety data sheets for detailed handling instructions.

References

- ChemicalBook. 2-Chloro-5-methyl-pyridine-3-sulfonyl chloride(1208081-98-4) 1 H NMR.

- BLD Pharm. 1208081-98-4|this compound.

- PubChem. 2-Chloro-5-pyridinesulfonyl chloride.

- Biosynth. 2-Chloro-5-methyl-pyridine-3-sulfonyl chloride | 1208081-98-4.

- Sigma-Aldrich. Sulfonyl Chlorides and Sulfonamides.

- Sigma-Aldrich. 2-Chloro-5-methylpyridine 97%.

- Pereshivko, O. P., et al. (2020). Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. Chemistry of Heterocyclic Compounds, 56(1), 108-110.

- Bolm, C., & Hildebrand, J. P. (2000). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. The Journal of Organic Chemistry, 65(23), 7350–7353.

- Caddick, S., et al. (2008). The Synthesis of Functionalised Sulfonamides. University College London.

- ResearchG

- BenchChem. Reactivity of Amino Groups in 2-Chloro-5-methylpyridine-3,4-diamine: An In-depth Technical Guide.

- US Patent 5,329,011.

- Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine.

- Liu, et al. (2024).

- Patsnap Eureka. Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine.

- BenchChem. Application Notes and Protocols: Reaction of 2-Chloro-3-methyl-5-nitropyridine with Amines.

- US Patent Application 2017/0008846 A1. Process for making 2-chloro-5-methylpyridine.

- Gangadasu, B., et al. (2002). Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines.

- CymitQuimica. 2-Chloro-5-methyl-pyridine-3-sulfonyl chloride.

- US Patent 4,612,377.

- Yang, F., et al. (2011). 2-Chloro-5-(chloromethyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 67(2), o366.

- Agrochemx.com. China Customized 2-Chloro-5-methylpyridine Suppliers.

- Chemistry & Biology Interface. Recent advances in synthesis of sulfonamides: A review.

- Chemistry LibreTexts. Amine Reactions.

Sources

- 1. biosynth.com [biosynth.com]

- 2. 1208081-98-4|this compound|BLD Pharm [bldpharm.com]

- 3. US20170008846A1 - Process for making 2-chloro-5-methylpyridine - Google Patents [patents.google.com]

- 4. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. 2-Chloro-5-methyl-pyridine-3-sulfonyl chloride(1208081-98-4) 1H NMR spectrum [chemicalbook.com]

A Technical Guide to the Spectroscopic Characterization of 2-Chloro-5-methylpyridine-3-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-methylpyridine-3-sulfonyl chloride is a key intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and agrochemicals. Its utility stems from the reactive sulfonyl chloride moiety, which allows for the facile introduction of a substituted pyridylsulfonyl group onto various molecular scaffolds. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural confirmation of its downstream products. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data expected for this compound, framed from the perspective of a senior application scientist. Our focus will be on the "why" behind the data, offering insights into how the unique electronic environment of the molecule dictates its spectroscopic signature.

The molecular structure of this compound is presented below. The presence of a pyridine ring, a chloro substituent, a methyl group, and a sulfonyl chloride group creates a distinct pattern of spectroscopic signals that we will explore in detail.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence for its structure.

¹H NMR Spectroscopy: A Proton's Perspective

Experimental Protocol:

A standard ¹H NMR spectrum would be acquired on a 400 MHz or 500 MHz spectrometer. A sample of approximately 5-10 mg of the compound would be dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃), a common solvent for this type of analysis. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm). The experiment is run at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4 | 8.2 - 8.4 | d | ~2 | 1H |

| H-6 | 8.6 - 8.8 | d | ~2 | 1H |

| CH₃ | 2.4 - 2.6 | s | - | 3H |

Causality and Interpretation:

The pyridine ring possesses two aromatic protons, H-4 and H-6. Due to the strong electron-withdrawing nature of the adjacent sulfonyl chloride group and the nitrogen atom in the ring, these protons are significantly deshielded and appear far downfield in the spectrum. The proton at the 6-position (H-6) is expected to be the most downfield due to its proximity to the electronegative nitrogen and the chloro substituent. The proton at the 4-position (H-4) will also be downfield, influenced by the sulfonyl chloride group. A small meta-coupling (typically around 2 Hz) is expected between H-4 and H-6, resulting in both signals appearing as doublets.

The methyl group (CH₃) at the 5-position is attached to the aromatic ring and will appear as a singlet in the typical alkyl-aromatic region. Its chemical shift is influenced by the overall electronic nature of the pyridine ring.

Caption: Molecular structure with key protons for ¹H NMR analysis.

¹³C NMR Spectroscopy: The Carbon Backbone

Experimental Protocol:

A ¹³C NMR spectrum is typically acquired on the same instrument as the ¹H NMR, often immediately after. A proton-decoupled experiment is standard, which results in all carbon signals appearing as singlets. This simplifies the spectrum and improves the signal-to-noise ratio.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 152 - 155 |

| C-3 | 145 - 148 |

| C-4 | 138 - 141 |

| C-5 | 135 - 138 |

| C-6 | 150 - 153 |

| CH₃ | 18 - 22 |

Causality and Interpretation:

The chemical shifts of the pyridine ring carbons are highly dependent on the attached substituents.

-

C-2 and C-6: These carbons are adjacent to the electronegative nitrogen atom and are therefore significantly downfield. The presence of the chloro group at C-2 will further influence its chemical shift.

-

C-3: This carbon is directly attached to the strongly electron-withdrawing sulfonyl chloride group, which will cause a substantial downfield shift.

-

C-4 and C-5: These carbons will have shifts typical for substituted pyridine rings, with the methyl group at C-5 causing a slight shielding effect compared to an unsubstituted carbon.

-

CH₃: The methyl carbon will appear in the aliphatic region at a typical value for a methyl group attached to an aromatic ring.

II. Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by the strong absorptions of the sulfonyl chloride group.

Experimental Protocol:

An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, the potassium bromide (KBr) pellet method is common. A small amount of the compound is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is pressed directly against a crystal (such as diamond or germanium).

Expected Infrared Absorption Profile:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium-Weak | Aromatic C-H stretching |

| 1580 - 1450 | Medium-Strong | Aromatic C=C and C=N ring stretching |

| 1380 - 1360 | Strong | SO₂ asymmetric stretching |

| 1190 - 1170 | Strong | SO₂ symmetric stretching |

| 850 - 750 | Strong | C-H out-of-plane bending |

| 750 - 650 | Medium-Strong | C-Cl stretching |

Causality and Interpretation:

The most diagnostic peaks in the IR spectrum will be the two strong stretching vibrations of the S=O bonds in the sulfonyl chloride group.[1] The asymmetric stretch occurs at a higher frequency than the symmetric stretch. The aromatic C-H and C=C/C=N stretching vibrations confirm the presence of the pyridine ring. The C-Cl stretch typically appears in the fingerprint region of the spectrum.[2][3]

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Experimental Protocol:

A mass spectrum can be obtained using various ionization techniques. Electron Ionization (EI) is a common method that provides detailed fragmentation information. For a more gentle ionization that often preserves the molecular ion, Electrospray Ionization (ESI) can be used. The sample is introduced into the mass spectrometer, ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum Data (EI):

The molecular weight of this compound is 226.08 g/mol . Due to the presence of two chlorine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern.

-

Molecular Ion (M⁺): A peak at m/z 226 is expected, with an M+2 peak at m/z 228 (due to the ³⁷Cl isotope) of approximately 65% the intensity of the M⁺ peak, and an M+4 peak at m/z 230 of about 10% intensity.

-

Key Fragment Ions:

-

[M - Cl]⁺ (m/z 191): Loss of the chlorine atom from the sulfonyl chloride group.

-

[M - SO₂]⁺ (m/z 162): Loss of sulfur dioxide is a common fragmentation pathway for sulfonyl compounds.[4][5]

-

[M - SO₂Cl]⁺ (m/z 127): Loss of the entire sulfonyl chloride group, resulting in the 2-chloro-5-methylpyridine cation.

-

Caption: Workflow for the spectroscopic analysis of the target compound.

V. Conclusion

The spectroscopic characterization of this compound is straightforward when a systematic and integrated approach is employed. The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework, while IR spectroscopy confirms the presence of the key functional groups, particularly the sulfonyl chloride. Mass spectrometry validates the molecular weight and offers insights into the molecule's stability and fragmentation behavior. For any researcher working with this compound, a solid understanding of these spectroscopic signatures is essential for ensuring the quality of their starting materials and the success of their synthetic endeavors.

References

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

2-Chloro-5-methylpyridine-3-sulfonyl chloride NMR analysis

An In-Depth Technical Guide to the NMR Analysis of 2-Chloro-5-methylpyridine-3-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key building block in modern medicinal chemistry, valued for its role in the synthesis of novel therapeutic agents. Its trifunctional pyridine core, featuring chloro, methyl, and sulfonyl chloride groups, offers a versatile platform for creating complex molecular architectures. Accurate structural elucidation of this compound is paramount to ensuring the integrity of subsequent synthetic steps and the final drug candidate. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose, providing unambiguous confirmation of its structure.

This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. It is designed for researchers and drug development professionals, providing not only the expected spectral data but also the underlying chemical principles that govern the observed phenomena. We will delve into the causal relationships between the molecular structure and its NMR signature, present detailed experimental protocols, and offer insights grounded in established spectroscopic principles.

Core Principles: Substituent Effects on the Pyridine Ring

The NMR spectrum of this compound is a direct reflection of its electronic landscape. The chemical shifts of the protons and carbons in the pyridine ring are modulated by the interplay of inductive and resonance effects from its three distinct substituents.

-

Nitrogen Atom: The nitrogen atom in the pyridine ring is highly electronegative, leading to a general deshielding of all ring protons and carbons compared to benzene.[1] Its lone pair of electrons is in an sp² hybrid orbital and does not participate in aromatic resonance, distinguishing it from pyrrole.[1]

-

2-Chloro Group: As an electronegative halogen, the chlorine atom withdraws electron density through the sigma bond (inductive effect), causing significant deshielding (a downfield shift) of the adjacent protons and carbons.

-

3-Sulfonyl Chloride (-SO₂Cl) Group: This is a very strong electron-withdrawing group due to the high oxidation state of sulfur and the electronegativity of the oxygen and chlorine atoms. It strongly deshields nuclei in its proximity, particularly at the ortho (C-2, C-4) and para (C-6) positions, through both inductive and resonance effects.

-

5-Methyl (-CH₃) Group: The methyl group is a weak electron-donating group. It donates electron density into the ring, causing a slight shielding effect (an upfield shift) on the ring protons and carbons, most notably at the ortho (C-4, C-6) and para (C-2) positions.

The final chemical shifts observed in the spectrum are a net result of these competing electronic influences.

Structural and Analytical Workflow

To systematically approach the NMR analysis, we first identify the unique nuclei and then outline the workflow for data acquisition and interpretation.

Caption: Molecular structure and analytical workflow for NMR analysis.

¹H NMR Spectral Analysis

The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals corresponding to the protons at the C-4 and C-6 positions.

-

H-6 Proton: This proton is expected to be the most downfield signal. It is positioned ortho to the ring nitrogen and para to the potent electron-withdrawing sulfonyl chloride group. Both positions contribute to its significant deshielding.

-

H-4 Proton: This proton is ortho to both the electron-withdrawing sulfonyl chloride group and the electron-donating methyl group. The strong deshielding from the -SO₂Cl group will dominate, but the shielding from the -CH₃ group will cause its signal to appear slightly upfield relative to the H-6 proton.

-

Methyl Protons: The protons of the C-5 methyl group will appear as a singlet in the aliphatic region of the spectrum.

These two aromatic protons (H-4 and H-6) are four bonds apart and will exhibit a small long-range coupling, known as a meta-coupling (⁴J), which will split their signals into narrow doublets.

Predicted ¹H NMR Data

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-6 | 8.8 - 9.0 | Doublet (d) | ⁴J ≈ 2.0 - 2.5 | Deshielded by ortho-N and para-SO₂Cl group. |

| H-4 | 8.2 - 8.4 | Doublet (d) | ⁴J ≈ 2.0 - 2.5 | Deshielded by ortho-SO₂Cl group, slightly shielded by ortho-CH₃ group. |

| -CH₃ | 2.5 - 2.7 | Singlet (s) | N/A | Standard chemical shift for a methyl group on an aromatic ring. |

Note: Predicted chemical shifts are based on analysis of substituent effects on the pyridine ring and may vary slightly based on solvent and concentration.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will display six distinct signals: five for the aromatic carbons of the pyridine ring and one for the methyl group carbon. The strong electron-withdrawing effects of the -Cl and -SO₂Cl groups will cause the carbons to which they are attached (C-2 and C-3) to be significantly deshielded.

Predicted ¹³C NMR Data

| Carbon | Predicted δ (ppm) | Rationale |

| C-2 | 152 - 155 | Attached to electronegative Cl and adjacent to N. |

| C-3 | 145 - 148 | Attached to the strongly electron-withdrawing SO₂Cl group. |

| C-4 | 140 - 143 | Deshielded by adjacent SO₂Cl group. |

| C-5 | 135 - 138 | Attached to the methyl group. |

| C-6 | 150 - 153 | Adjacent to ring nitrogen, deshielded. |

| -CH₃ | 18 - 22 | Typical range for an aromatic methyl carbon. |

Note: Chemical shift prediction for ¹³C NMR is complex; these values are estimates based on established substituent effects on pyridine systems.[2]

Experimental Protocol for NMR Analysis

Adherence to a standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

1. Sample Preparation: a. Weigh approximately 10-15 mg of this compound directly into a clean, dry NMR tube. b. Add approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its ability to dissolve a wide range of organic compounds and its single residual solvent peak at 7.26 ppm. c. Add a small amount (1-2 µL) of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). d. Cap the NMR tube and gently invert several times to ensure the sample is fully dissolved and the solution is homogeneous.

2. NMR Spectrometer Setup and Data Acquisition: a. The following parameters are recommended for a standard 400 MHz NMR spectrometer. b. ¹H NMR Acquisition: i. Pulse Program: A standard single-pulse experiment (e.g., 'zg30'). ii. Spectral Width: 16 ppm (centered around 6 ppm). iii. Acquisition Time: ~3 seconds. iv. Relaxation Delay: 2 seconds. v. Number of Scans: 16 to 64, depending on sample concentration. c. ¹³C NMR Acquisition: i. Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30'). ii. Spectral Width: 240 ppm (centered around 120 ppm). iii. Acquisition Time: ~1.5 seconds. iv. Relaxation Delay: 2 seconds. v. Number of Scans: 1024 to 4096, due to the lower natural abundance of ¹³C.

3. Data Processing: a. Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio. b. Perform a Fourier Transform to convert the FID into the frequency-domain spectrum. c. Phase correct the spectrum manually to ensure all peaks have a positive, symmetrical lineshape. d. Calibrate the spectrum by setting the TMS peak to 0.00 ppm for ¹H NMR or the CDCl₃ solvent peak to 77.16 ppm for ¹³C NMR. e. Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Validation with 2D NMR Spectroscopy

For unequivocal structural confirmation, particularly in complex molecules, 2D NMR experiments are invaluable.

-

COSY (Correlation Spectroscopy): This experiment would show a cross-peak between the signals for H-4 and H-6, confirming their meta-coupling relationship.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link the proton signal at ~8.2-8.4 ppm to the C-4 carbon, the signal at ~8.8-9.0 ppm to the C-6 carbon, and the methyl proton signal to the methyl carbon.

Caption: Expected 2D NMR correlations for structure confirmation.

Conclusion

The NMR analysis of this compound is straightforward but requires a solid understanding of substituent effects on aromatic systems. The predicted ¹H spectrum is characterized by two meta-coupled doublets in the downfield aromatic region and a methyl singlet upfield. The ¹³C spectrum is expected to show six distinct signals, with the carbons bearing the chloro and sulfonyl chloride groups being the most deshielded. By following the detailed experimental protocol provided, researchers can confidently acquire high-quality NMR data to verify the identity and purity of this important synthetic intermediate, ensuring the integrity of their drug discovery and development pipelines.

References

-

Thomas, St., Brühl, I., Heilmann, D., & Kleinpeter, E. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling. [Link]

-

Castellano, S., Sun, C., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(9), 327-339. [Link]

-

Ron. (2014, October 4). Proton NMR signals and rings. Chemistry Stack Exchange. [Link]

-

Kaçka, M., & Urbański, T. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]

-

Kaczmarek, E., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13275-13289. [Link]

Sources

Mass spectrometry of 2-Chloro-5-methylpyridine-3-sulfonyl chloride

An In-depth Technical Guide to the Mass Spectrometry of 2-Chloro-5-methylpyridine-3-sulfonyl chloride

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound, a critical reactive intermediate in contemporary pharmaceutical synthesis. Recognizing the compound's inherent reactivity, this document moves beyond standard protocols to explain the causal reasoning behind methodological choices, ensuring both scientific rigor and practical applicability. We will explore ionization techniques, detail a robust LC-MS/MS workflow, and elucidate the characteristic fragmentation pathways. This guide is intended for researchers, analytical scientists, and drug development professionals who require a deep, actionable understanding of how to characterize this and similar reactive molecules to ensure the quality and integrity of their synthetic processes.

Introduction: The Analytical Imperative

This compound is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry. It serves as a pivotal building block for synthesizing a class of sulfonamides, which are integral to the development of novel therapeutic agents.[1][2] The sulfonyl chloride moiety is a potent electrophile, designed for reactivity in subsequent synthetic steps. However, this same reactivity presents a formidable challenge for analytical characterization.[1]

Mass spectrometry (MS) stands as an indispensable tool for this purpose, offering unparalleled sensitivity and structural insight essential for identity confirmation, purity assessment, and impurity profiling in drug development.[3][4] The analysis of reactive intermediates like sulfonyl chlorides is not a trivial pursuit; it demands a nuanced approach to sample handling and instrument configuration to prevent the generation of artifacts that could compromise data integrity.[5] This guide provides the expertise-driven insights necessary to navigate these challenges effectively.

Core Physicochemical & Structural Data

A foundational understanding of the analyte's properties is paramount for developing a sound analytical strategy.

| Property | Value | Source |

| Molecular Formula | C₆H₅Cl₂NO₂S | [6] |

| Molecular Weight | 226.08 g/mol | [6] |

| CAS Number | 1208081-98-4 | [6][7] |

| Canonical SMILES | CC1=CC(=C(N=C1)Cl)S(=O)(=O)Cl | [6] |

The molecule's structure contains two key features that dictate its analytical behavior: the reactive sulfonyl chloride group, which is highly susceptible to hydrolysis, and the pyridine ring, which provides a site for protonation. Due to its reactivity, solvents and handling conditions must be rigorously controlled to be anhydrous and aprotic.[1]

Foundational Principles of Mass Spectrometry for Reactive Intermediates

The choice of ionization method is the most critical parameter in the mass spectrometric analysis of a reactive molecule. The goal is to transition the analyte from the condensed phase to a gas-phase ion with minimal degradation.

Ionization Technique Selection: A Tale of Two Methods

Electron Ionization (EI): The "Hard" Approach EI involves bombarding the analyte with high-energy electrons (typically 70 eV), causing ionization and extensive, reproducible fragmentation.[8][9] This fragmentation creates a characteristic "fingerprint" spectrum that is excellent for structural elucidation and library matching.[9][10]

-

Causality: While powerful, EI is a gas-phase technique often coupled with Gas Chromatography (GC). This requires the analyte to be volatile and thermally stable. Sulfonyl chlorides can degrade at the high temperatures of a GC injection port, potentially cleaving the sulfonyl chloride group before ionization even occurs.[11] Therefore, while EI can provide rich structural data, it risks analyzing degradants rather than the parent compound.

Electrospray Ionization (ESI): The "Soft" Superiority ESI generates ions directly from a liquid solution by creating a fine, charged aerosol in the presence of a strong electric field.[12][13] It is a "soft" ionization technique that imparts minimal excess energy to the analyte, making it ideal for thermally labile or non-volatile molecules.[1][12]

-

Causality: For this compound, ESI is the superior choice. It allows for analysis at or near ambient temperature when coupled with Liquid Chromatography (LC), thus preserving the molecule's integrity. It typically generates a protonated molecule, [M+H]⁺, which provides unambiguous molecular weight information.[12] This preservation of the molecular ion is critical for confirming the identity of the target compound and for serving as the precursor ion in tandem mass spectrometry (MS/MS) experiments.

The Power of High-Resolution Mass Spectrometry (HRMS)

In pharmaceutical analysis, knowing the nominal mass is often insufficient. HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR), provide mass measurements with high accuracy (<5 ppm).[4][14]

-

Causality: This accuracy allows for the confident determination of a molecule's elemental composition. For a compound containing C, H, N, O, S, and Cl, many combinations can result in the same nominal mass. HRMS resolves this ambiguity, which is essential for identifying unknown synthesis by-products or degradation products.[14][15][16]

Experimental Protocol: A Validated LC-ESI-MS/MS Workflow

This protocol is designed as a self-validating system, where each step is chosen to mitigate the inherent risks associated with analyzing a reactive sulfonyl chloride.

Workflow Overview

Caption: LC-ESI-MS/MS workflow for this compound.

Step 1: Sample Preparation (The Trustworthiness Pillar)

The integrity of the sample is the foundation of reliable data. The primary risk is hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid.

-

Protocol:

-

Work in a low-humidity environment or a glovebox.

-

Use only high-purity, anhydrous acetonitrile (ACN) as the stock solvent. Aprotic solvents are crucial to prevent reaction.[1]

-

Prepare a stock solution of 1 mg/mL. Sonicate briefly if necessary to ensure complete dissolution.

-

Perform serial dilutions to a final working concentration of 1-10 µg/mL using the initial mobile phase conditions (e.g., 95% Water/5% ACN) immediately before injection. This minimizes the time the analyte spends in an aqueous environment.

-

Step 2: Liquid Chromatography (LC) Parameters

The goal of chromatography is to separate the analyte from impurities and deliver it to the mass spectrometer in a compatible solvent stream.

| Parameter | Recommended Setting | Rationale |

| Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm | Standard for retaining moderately polar small molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for efficient ESI+ ionization. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic eluent. |

| Gradient | 5% B to 95% B over 10 minutes | Ensures elution of the analyte and separation from potential impurities. |

| Flow Rate | 0.3 mL/min | Compatible with standard ESI sources. |

| Column Temp. | 30 °C | Provides reproducible retention times while avoiding thermal degradation. |

| Injection Vol. | 5 µL | Balances sensitivity with the risk of column overloading. |

Step 3: Mass Spectrometry (MS) Parameters

These settings are optimized for detecting the parent ion and generating informative fragments.

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Positive Electrospray (ESI+) | The pyridine nitrogen is a basic site readily accepting a proton. |

| Capillary Voltage | 3.5 kV | Optimizes the electrospray process for stability and ion generation. |

| Drying Gas Temp. | 325 °C | Facilitates solvent evaporation from the ESI droplets. |

| Drying Gas Flow | 8 L/min | Assists in desolvation. |

| Nebulizer Pressure | 40 psi | Controls the formation of the aerosol. |

| Scan Mode 1 | Full Scan MS (m/z 100-500) | To detect the [M+H]⁺ ion and survey for impurities. |

| Scan Mode 2 | Targeted MS/MS | Select the [M+H]⁺ isotopic cluster as the precursor for fragmentation. |

| Collision Energy | Ramped (e.g., 10-40 eV) | A range of energies ensures the capture of both primary and secondary fragments. |

Data Interpretation: Decoding the Mass Spectrum

The Molecular Ion: A Chlorine Isotope Signature

The most telling feature in the full scan mass spectrum is the isotopic pattern of the protonated molecular ion, [C₆H₆Cl₂NO₂S]⁺. Due to the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), the presence of two chlorine atoms creates a unique signature.

-

[M+H]⁺: The monoisotopic peak (containing two ³⁵Cl atoms) will appear at m/z ~225.95.

-

[M+2+H]⁺: The peak containing one ³⁵Cl and one ³⁷Cl will appear at m/z ~227.95.

-

[M+4+H]⁺: The peak containing two ³⁷Cl atoms will appear at m/z ~229.95.

The expected intensity ratio of these peaks is approximately 9:6:1 , providing high confidence in the elemental composition.[1]

The Fragmentation Pathway: A Structural Blueprint

Tandem mass spectrometry (MS/MS) of the precursor ion at m/z 226 reveals the molecule's structural connectivity. The fragmentation is predictable and driven by the lability of the C-S and S-Cl bonds and rearrangements.

Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.

Key Mechanistic Insights:

-

Loss of Sulfur Dioxide (SO₂): The most characteristic fragmentation pathway for aromatic sulfonyl compounds is the neutral loss of SO₂ (64 Da) via a rearrangement process.[17][18] This leads to the formation of a highly abundant fragment ion at m/z 162 . This is a key diagnostic peak.

-

Cleavage of the C-S Bond: Direct cleavage of the bond between the pyridine ring and the sulfur atom results in the loss of the entire sulfonyl chloride group (•SO₂Cl, 99 Da), yielding a fragment at m/z 127 .

-

Secondary Fragmentation: The ion at m/z 162 can further lose a chlorine radical (•Cl, 35 Da) to produce the ion at m/z 127 . The fact that m/z 127 can be formed through two different pathways often makes it a prominent peak in the spectrum.

Summary of Expected Fragments:

| m/z (Monoisotopic) | Elemental Composition | Proposed Identity |

| 225.95 | [C₆H₆³⁵Cl₂NO₂S]⁺ | Protonated Molecule [M+H]⁺ |

| 161.99 | [C₆H₆³⁵ClNO]⁺ | [M+H - SO₂]⁺ |

| 127.02 | [C₆H₅³⁵ClN]⁺ | [M+H - SO₂Cl]⁺ or [M+H - SO₂ - Cl]⁺ |

Conclusion: Towards Confident Characterization

The mass spectrometric analysis of this compound is a clear example of where expertise and a deep understanding of chemical principles are paramount. Its inherent reactivity is not an obstacle but a parameter that must be respected and controlled through meticulous sample handling and the selection of appropriate analytical techniques. By leveraging a soft ionization method like ESI, coupled with the resolving power of modern mass analyzers, researchers can confidently confirm the identity, purity, and stability of this vital pharmaceutical intermediate. The combination of an intact molecular ion with its characteristic isotopic signature and a predictable fragmentation pattern provides a robust, multi-faceted confirmation of the molecule's structure, fulfilling the stringent requirements of the pharmaceutical industry.

References

- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Benchchem.

- Electron-impact studies. Part XXI. The mass spectra of sulphonamides and sulphonyl chlorides. RSC Publishing.

- High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. Chromatography Online.

- Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America.

- Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. PMC (PubMed Central).

- Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. MDPI.

- Ultra-high-resolution mass spectrometry in chemical-pharmaceutical analyses. Unicam.it.

- 2-Chloro-5-methyl-pyridine-3-sulfonyl chloride | 1208081-98-4. Biosynth.

- 1208081-98-4|this compound. BLD Pharm.

- A Comparative Guide to the LC-MS Analysis of Compounds Synthesized with 2,4-Dichlorobenzenesulfonyl Chloride. Benchchem.

- Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate.

- Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. PubMed.

- Handling considerations for the mass spectrometry of reactive organometallic compounds. University of Victoria.

- Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews.

- Electrospray ionization. Wikipedia.

- Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Technology Networks.

- 3.1: Electron Ionization. Chemistry LibreTexts.

- How electrospray ionization works. YouTube.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pharmafocusamerica.com [pharmafocusamerica.com]

- 4. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. web.uvic.ca [web.uvic.ca]

- 6. biosynth.com [biosynth.com]

- 7. 1208081-98-4|this compound|BLD Pharm [bldpharm.com]

- 8. rroij.com [rroij.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 11. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 13. m.youtube.com [m.youtube.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. researchgate.net [researchgate.net]

- 16. ncfinternational.it [ncfinternational.it]

- 17. Electron-impact studies. Part XXI. The mass spectra of sulphonamides and sulphonyl chlorides: the formation of C–O and C–N bonds upon electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

Chemical reactivity of 2-Chloro-5-methylpyridine-3-sulfonyl chloride

An In-depth Technical Guide to the Chemical Reactivity of 2-Chloro-5-methylpyridine-3-sulfonyl chloride

Abstract

This compound is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Possessing two distinct and highly reactive electrophilic centers—a sulfonyl chloride group and a chloro-substituted pyridine ring—this molecule offers a versatile platform for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its chemical reactivity, focusing on the mechanistic principles that govern its reactions. We will explore the differential reactivity of its functional groups, strategies for achieving regioselective transformations, and its application as a scaffold for creating diverse compound libraries. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this valuable building block.

Molecular Overview and Synthetic Considerations

This compound is a crystalline solid at room temperature. Its structure features an electron-deficient pyridine ring substituted with a weakly electron-donating methyl group and two powerful electron-withdrawing groups: a chlorine atom at the 2-position and a sulfonyl chloride moiety at the 3-position. This electronic arrangement is the primary determinant of its chemical behavior.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1208081-98-4 | [1] |

| Molecular Formula | C₆H₅Cl₂NO₂S | [1] |

| Molecular Weight | 226.08 g/mol | [1] |

| SMILES | CC1=CC(=C(N=C1)Cl)S(=O)(=O)Cl | [1] |

Synthesis Pathway

While specific literature detailing the synthesis of this compound is not abundant, its preparation can be logically inferred from established methods for analogous sulfonyl chlorides. A prevalent and effective method involves the oxidative chlorination of a corresponding thiol precursor.

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of the title compound.

Generalized Experimental Protocol: Oxidative Chlorination [2]

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer, suspend the precursor, 2-chloro-5-methylpyridine-3-thiol, in a suitable acidic medium (e.g., 1 M hydrochloric acid).

-

Cooling: Cool the suspension to a temperature between -5 °C and 0 °C using an ice-salt bath.

-

Chlorination: Bubble chlorine gas through the stirred suspension or, alternatively, add a solution of sodium hypochlorite (bleach) dropwise.[2] Maintain the temperature below 0 °C throughout the addition. The highly exothermic nature of this reaction requires careful monitoring and control.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

-

Work-up: Upon completion, quench any excess chlorine with a reducing agent such as sodium sulfite solution. Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash chromatography or recrystallization to yield the desired sulfonyl chloride.[2]

The Dichotomy of Reactivity: Sulfonyl Chloride vs. Pyridine Ring

The core of this molecule's utility lies in the differential reactivity of its two electrophilic sites. The sulfur atom of the sulfonyl chloride is exceptionally electrophilic, making it the primary target for most nucleophiles under mild conditions. In contrast, the C2 carbon of the pyridine ring, while activated towards nucleophilic attack, requires more forcing conditions for substitution to occur.

The Highly Reactive Sulfonyl Chloride Moiety

The sulfonyl chloride group is a cornerstone of medicinal chemistry, primarily for its reliable reaction with amines to form sulfonamides.[3][4]

Mechanistic Insight: The sulfur atom is bonded to three highly electronegative atoms (two oxygens, one chlorine), which creates a strong dipole and renders the sulfur atom highly susceptible to nucleophilic attack. The reaction proceeds via a bimolecular nucleophilic substitution mechanism, likely a concerted Sₙ2-type process at the sulfur center.[5]

A. Sulfonamide Formation: This is the most prevalent and synthetically valuable reaction.

Caption: Mechanism of sulfonamide synthesis.

Experimental Protocol: General Sulfonamide Synthesis

-

Reactant Preparation: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

-

Addition of Amine: Add the desired primary or secondary amine (1.0-1.2 eq) to the solution, followed by a non-nucleophilic base like triethylamine (1.5 eq) or pyridine (2.0 eq). The base is crucial for scavenging the HCl generated during the reaction.[3]

-

Reaction Conditions: Stir the mixture at room temperature (or 0 °C for highly reactive amines) for 2-16 hours.

-

Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, dilute the mixture with the solvent, wash sequentially with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo. The crude sulfonamide can be purified by column chromatography or recrystallization.

B. Other Transformations:

-

Sulfonate Ester Formation: Reaction with alcohols or phenols in the presence of a base yields sulfonate esters.

-

Hydrolysis: The compound is sensitive to moisture and will hydrolyze to the corresponding 2-chloro-5-methylpyridine-3-sulfonic acid.

-

Reduction: The sulfonyl chloride can be reduced to the corresponding thiol using reagents like triphenylphosphine, offering an alternative synthetic route from this intermediate.[6]

The Pyridine Ring: Nucleophilic Aromatic Substitution (SₙAr)

The pyridine ring is inherently electron-deficient, a property exacerbated by the chloro- and sulfonyl chloride substituents. This makes the ring susceptible to Nucleophilic Aromatic Substitution (SₙAr), with the chlorine atom at the C2 position serving as a competent leaving group.[7][8]

Mechanistic Insight: The SₙAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the C2 carbon, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The pyridine nitrogen plays a key role in stabilizing this negative charge. In the second step, aromaticity is restored by the expulsion of the chloride leaving group.[8]

Caption: General mechanism for SₙAr at the C2 position.

Experimental Protocol: General SₙAr Reaction

-

Reaction Setup: In a sealed tube or a flask equipped with a reflux condenser, dissolve the 2-chloro-5-methylpyridine substrate (e.g., the sulfonamide derivative) (1.0 eq) in a high-boiling polar aprotic solvent like DMSO, DMF, or NMP.

-

Reagent Addition: Add the nucleophile (e.g., a primary/secondary amine or sodium alkoxide) (1.5-3.0 eq) and, if necessary, a base such as potassium carbonate or sodium hydride.

-

Reaction Conditions: Heat the reaction mixture to a high temperature, typically between 100 °C and 160 °C, for several hours to days.[7]

-

Monitoring and Work-up: Monitor the reaction by LC-MS. After cooling to room temperature, carefully pour the reaction mixture into water or ice-water.

-

Isolation: Collect the precipitated product by filtration or extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate). The crude product is then purified by standard methods.

A Scientist's Perspective: Harnessing Regioselectivity

The significant difference in reactivity between the sulfonyl chloride and the 2-chloro position is not a limitation but a powerful synthetic tool. It allows for a stepwise, controlled functionalization of the molecule.

| Feature | Reaction at Sulfonyl Chloride | Reaction at C2-Chloro (SₙAr) |

| Relative Reactivity | Very High | Moderate |

| Typical Nucleophiles | Amines, Alcohols, Water | Amines, Alkoxides, Thiolates |

| Typical Temperature | 0 °C to Room Temperature | 100 °C to 160 °C |

| Common Solvents | DCM, THF, Acetonitrile | DMSO, DMF, NMP |

| Controlling Factor | Kinetic Control | Thermodynamic Control |

By carefully selecting reaction conditions, a chemist can dictate the reaction's outcome. A nucleophile introduced at room temperature will almost exclusively react with the sulfonyl chloride. The resulting stable sulfonamide can then be subjected to the much harsher conditions required to promote the SₙAr reaction at the C2 position, thus building molecular complexity in a predictable manner.

Strategic Stepwise Functionalization:

Caption: Strategic functionalization pathway.

Applications in Drug Discovery

The this compound scaffold is a privileged structure in drug discovery for several reasons:

-

Access to Sulfonamides: The sulfonamide functional group is a key component in a vast array of marketed drugs, including diuretics, antibiotics, and anti-inflammatory agents. This molecule provides a direct entry point to novel sulfonamide derivatives.[9]

-